molecular formula C14H10FN3O3S B5721131 N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide

カタログ番号 B5721131
分子量: 319.31 g/mol
InChIキー: SEIWNHDOJIGHBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as FN3K, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in various diseases. FN3K is a compound that has been synthesized through a series of chemical reactions and has been found to have a unique mechanism of action that makes it a promising candidate for further research.

作用機序

N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide works by inhibiting the activity of fructosamine-3-kinase, an enzyme that is involved in the formation of advanced glycation end products. By inhibiting this enzyme, this compound prevents the formation of these harmful compounds, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of advanced glycation end product formation, the induction of apoptosis, the inhibition of angiogenesis, and the protection of neurons from oxidative stress.

実験室実験の利点と制限

One of the main advantages of using N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its specificity for fructosamine-3-kinase, which makes it a useful tool for studying the role of this enzyme in various diseases. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

将来の方向性

There are several future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide, including:
1. Further investigation of its therapeutic potential in various diseases, including diabetes, cancer, and neurodegenerative diseases.
2. Development of more potent analogs of this compound that can achieve the desired effects at lower concentrations.
3. Study of the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in vivo.
4. Investigation of the potential for this compound to be used in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a useful tool for studying the role of fructosamine-3-kinase in disease development. Further research is needed to fully explore its therapeutic potential and to develop more potent analogs for use in various applications.

合成法

The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide involves a series of chemical reactions that begin with the reaction between 4-fluoroaniline and carbon disulfide to produce 4-fluorophenyl isothiocyanate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form this compound. The final product is purified through a series of chromatography techniques to obtain a pure compound.

科学的研究の応用

N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been found to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative diseases. In diabetes, this compound has been shown to inhibit the formation of advanced glycation end products, which are implicated in the development of diabetic complications. In cancer, this compound has been found to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques.

特性

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-10-4-6-11(7-5-10)16-14(22)17-13(19)9-2-1-3-12(8-9)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIWNHDOJIGHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。